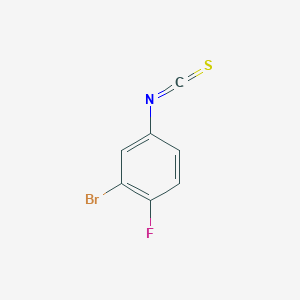

3-Bromo-4-fluorophenyl isothiocyanate

Description

Contextualization within Halogenated Isothiocyanates Research

Halogenated isothiocyanates represent a class of organic compounds that have garnered considerable attention in synthetic and medicinal chemistry. The introduction of halogen atoms onto the isothiocyanate scaffold can significantly modulate the electronic properties, reactivity, and biological activity of the parent molecule. Researchers have extensively explored the synthesis and application of various halogenated isothiocyanates as key intermediates in the preparation of a wide array of heterocyclic compounds, thiourea (B124793) derivatives, and other sulfur and nitrogen-containing molecules. These derivatives often exhibit interesting pharmacological properties, including antimicrobial, anticancer, and kinase inhibitory activities.

Significance of Bromine and Fluorine Substituents in Aromatic Isothiocyanate Systems

The presence of both bromine and fluorine on the phenyl ring of 3-Bromo-4-fluorophenyl isothiocyanate is of particular significance. The fluorine atom, being highly electronegative, can alter the acidity of nearby protons and influence the binding affinity of the molecule to biological targets through the formation of hydrogen bonds. The bromine atom, on the other hand, is a larger and more polarizable halogen. It can participate in halogen bonding, a type of non-covalent interaction that is increasingly being recognized for its importance in drug-receptor interactions.

The combination of the electron-withdrawing inductive effects of both halogens and the potential for specific non-covalent interactions makes the 3-bromo-4-fluorophenyl moiety a valuable pharmacophore in drug design. This substitution pattern is often employed to enhance the potency and selectivity of bioactive molecules.

Overview of Key Research Domains and Applications

The primary application of this compound is as a synthetic intermediate. Its isothiocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity is harnessed to construct more complex molecular architectures.

Synthesis of Bioactive Molecules:

Kinase Inhibitors: The 3-bromo-4-fluorophenyl scaffold is found in some kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The specific halogenation pattern can contribute to the selective binding of these inhibitors to the ATP-binding pocket of the target kinase.

Antifungal Agents: Research into novel antifungal agents has explored the use of halogenated phenylisothiocyanates in the synthesis of thiourea derivatives. While direct studies on this compound are limited, a closely related compound, 3-bromo-4-fluoro-2-methylphenyl isothiocyanate, has been used to synthesize nopol-derived 1,3,4-thiadiazole-thiourea compounds which have shown antifungal activity against various plant pathogenic fungi. researchgate.net

IDO1 Inhibitors: The precursor to this compound, 3-bromo-4-fluoroaniline (B1273062), has been utilized in the synthesis of inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that is a target for cancer immunotherapy. researchgate.net This suggests a potential application pathway for the isothiocyanate derivative in the synthesis of similar bioactive compounds.

As a Chemical Building Block:

The reactivity of the isothiocyanate group makes this compound a useful building block for creating libraries of compounds for high-throughput screening in drug discovery. The reaction with a diverse range of amines, for instance, leads to a corresponding library of substituted thioureas, each with a unique potential for biological activity.

Examples of Reactions with this compound

| Reactant | Product Type | Potential Application |

|---|---|---|

| Primary Amines (R-NH₂) | N,N'-Disubstituted Thioureas | Medicinal Chemistry (e.g., enzyme inhibitors) |

| Hydrazides (R-CONHNH₂) | Thiosemicarbazides | Precursors to heterocycles with potential biological activity |

| Amino Acids | Thiohydantoins | Peptide sequencing and synthesis of peptidomimetics |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-fluoro-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSZCFBECRGGJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375595 | |

| Record name | 3-Bromo-4-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710351-24-9 | |

| Record name | 3-Bromo-4-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 4 Fluorophenyl Isothiocyanate

Traditional and Contemporary Approaches to Isothiocyanate Synthesis

The preparation of isothiocyanates is a well-established field in organic synthesis. nih.gov Traditionally, the most direct method involves the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). researchgate.net This method is effective and can produce a variety of isothiocyanates in good yields. nih.gov However, the high toxicity, volatility, and hazardous nature of thiophosgene have driven the development of numerous alternative "thiocarbonyl transfer" reagents and synthetic pathways. tandfonline.comthieme-connect.de

Contemporary methods predominantly revolve around the decomposition of dithiocarbamate (B8719985) salts. nih.gov This common strategy involves reacting the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. thieme-connect.dechemrxiv.org This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate. chemrxiv.org This two-step process, which can often be performed in a single pot, offers a much safer alternative to the thiophosgene route. Recent advancements have focused on introducing milder and more efficient desulfurization agents, as well as exploring green chemistry principles to reduce environmental impact. bohrium.comgoogle.com

Specific Synthetic Routes for 3-Bromo-4-fluorophenyl Isothiocyanate

The synthesis of this compound invariably begins with the precursor 3-bromo-4-fluoroaniline (B1273062). The electron-withdrawing nature of the bromine and fluorine atoms on the phenyl ring influences the reactivity of the amino group, a factor that must be considered when choosing the synthetic method.

The conversion of 3-bromo-4-fluoroaniline to the target isothiocyanate can be accomplished via two primary pathways:

Reaction with Thiophosgene: This is a classical and direct conversion. 3-bromo-4-fluoroaniline is reacted with thiophosgene, typically in a biphasic system (e.g., dichloromethane (B109758) and aqueous sodium bicarbonate) with vigorous stirring. rsc.org The thiophosgene acts as the source of the thiocarbonyl group, directly converting the amine to the isothiocyanate. While efficient, this method is increasingly avoided in modern synthesis due to the hazards associated with thiophosgene. tandfonline.com

Reaction via Dithiocarbamate Salt Formation: This is the most common and safer alternative. 3-bromo-4-fluoroaniline is treated with carbon disulfide in the presence of a base (such as triethylamine, potassium hydroxide (B78521), or sodium hydroxide) to generate an in-situ dithiocarbamate salt. chemrxiv.orggoogle.com This intermediate is not typically isolated but is immediately subjected to desulfurization to yield this compound. thieme-connect.de This approach is particularly suitable for electron-deficient anilines, although the choice of base and desulfurizing agent is crucial for achieving high yields. chemrxiv.orgorganic-chemistry.org

The critical step in the dithiocarbamate pathway is the selection of an appropriate desulfurizing agent to efficiently convert the intermediate salt to the isothiocyanate. A variety of reagents have been developed for this purpose, each with its own advantages regarding reaction conditions, scope, and cost. For a precursor like 3-bromo-4-fluoroaniline, which is an electron-deficient aniline, a robust desulfurizing agent is required. chemrxiv.org

Several desulfurization reagents are applicable for this synthesis, including:

Lead Nitrate: A classical reagent used in aqueous solution to precipitate lead sulfide (B99878) and drive the reaction. orgsyn.org

Tosyl Chloride (TsCl): Mediates the decomposition of the dithiocarbamate salt, often under mild conditions. mdpi.com

Ethyl Chloroformate: A widely used and effective reagent for this transformation. researchgate.net

Hydrogen Peroxide: A greener and inexpensive oxidizing agent for desulfurization. nih.gov

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): An efficient reagent for the one-pot synthesis of isothiocyanates from amines and CS₂. mdpi.com

Carbon Tetrabromide (CBr₄): A recently reported mild mediator for the synthesis of isothiocyanates from amines and CS₂. bohrium.com

Table 1: Comparison of Selected Desulfurization Reagents for Aryl Isothiocyanate Synthesis

| Desulfurizing Reagent | Typical Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Lead Nitrate | Aqueous solution, steam distillation | Classical, effective for simple aryl amines | orgsyn.org |

| Tosyl Chloride (TsCl) | Organic solvent (e.g., CH₂Cl₂), often with a base | Mild conditions, good yields | mdpi.com |

| Iodine (I₂) | Organic solvent (e.g., DMSO), room temperature | Inexpensive, green reagent | chemrxiv.org |

| Hydrogen Peroxide (H₂O₂) | Aqueous or biphasic system | Green, cost-effective oxidant | nih.gov |

| Carbon Tetrabromide (CBr₄) | Acetonitrile, with DBU base, room temperature | Mild conditions, one-pot procedure | bohrium.com |

Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of this compound can be adapted to incorporate green principles, primarily through the use of alternative energy sources and novel solvent systems.

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, improve yields, and enhance purity. researchgate.net The synthesis of aryl isothiocyanates, including halogenated derivatives, can be significantly expedited using microwave assistance. tandfonline.com

In a typical microwave-assisted protocol, 3-bromo-4-fluoroaniline would be mixed with carbon disulfide and a base in a suitable solvent within a sealed microwave vessel. The mixture is then irradiated for a short period (often minutes) at an elevated temperature. researchgate.net The decomposition of the intermediate dithiocarbamate can proceed without an additional desulfurizing agent under these conditions, or a reagent can be added for a two-step, one-pot microwave protocol. researchgate.net This approach dramatically reduces reaction times compared to conventional heating methods. tandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Aryl Isothiocyanates

| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | 1 - 24 hours | Moderate to High | Standard laboratory setup | tandfonline.com |

| Microwave-Assisted | 5 - 20 minutes | High to Excellent | Rapid reaction, improved efficiency, higher yields | tandfonline.comresearchgate.net |

Deep Eutectic Solvents (DESs) are a novel class of green solvents that are gaining significant attention. nih.gov They are typically formed by mixing a hydrogen bond acceptor (like choline (B1196258) chloride) with a hydrogen bond donor (like urea (B33335) or tartaric acid). nih.govnih.gov DESs are attractive because they are often biodegradable, non-toxic, non-volatile, and can be prepared from inexpensive, renewable resources. nih.gov

In the context of synthesizing this compound, a DES such as choline chloride:urea could serve as both the solvent and a catalyst for the reaction between 3-bromo-4-fluoroaniline and carbon disulfide. nih.gov The unique solvating properties of the DES can facilitate the reaction, often under milder conditions than traditional organic solvents. The use of DESs aligns with the principles of green chemistry by replacing volatile and often toxic organic solvents, simplifying work-up procedures, and allowing for potential recyclability of the solvent system. nih.gov

Chemical Reactivity and Derivatization Strategies

Reactions of the Isothiocyanate Functional Group

The isothiocyanate moiety is characterized by a cumulative double bond system (N=C=S), which dictates its chemical behavior. The carbon atom is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms, making it a prime target for nucleophilic attack. organic-chemistry.orgyoutube.com

Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental reaction of the isothiocyanate group. A diverse range of nucleophiles, particularly those containing nitrogen, can react with the central carbon atom. youtube.com This reaction is the initial step in the formation of many important classes of compounds.

The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the isothiocyanate. This leads to the formation of a tetrahedral intermediate, which then typically undergoes protonation to yield the final addition product. For example, primary and secondary amines readily react with isothiocyanates to form substituted thiourea (B124793) derivatives. mdpi.comorganic-chemistry.org Similarly, hydrazine (B178648) and its derivatives react to produce thiosemicarbazides. nih.govnih.gov

A summary of common nucleophilic addition reactions is presented below:

| Nucleophile | Initial Product |

|---|---|

| Primary Amines (R-NH₂) | N,N'-disubstituted thioureas |

| Secondary Amines (R₂NH) | N,N,N'-trisubstituted thioureas |

| Hydrazine (H₂N-NH₂) | Thiosemicarbazides |

| Alcohols (R-OH) | Thiocarbamates |

Intramolecular and Intermolecular Cyclization Reactions

The products of initial nucleophilic addition to 3-Bromo-4-fluorophenyl isothiocyanate often serve as intermediates for subsequent cyclization reactions. These reactions can be either intramolecular or intermolecular and are a powerful tool for constructing heterocyclic rings, which are prevalent in medicinal chemistry.

For instance, when this compound reacts with a molecule containing a second functional group, the resulting intermediate can undergo an intramolecular cyclization. A prime example is the reaction with anthranilic acid derivatives, where the initially formed thiourea undergoes ring closure to form a quinazolinone ring system. nih.govmdpi.comnih.gov Intermolecular cyclizations can also occur, where the intermediate reacts with another molecule to form a new ring.

Synthesis of Advanced Derivatives Utilizing this compound as a Core Building Block

The reactivity of this compound makes it an essential precursor for the synthesis of various advanced derivatives with potential applications in fields like medicinal and materials chemistry.

Formation of Thiosemicarbazide (B42300) and Thiourea Derivatives

The synthesis of thiourea and thiosemicarbazide derivatives is a direct and high-yielding application of the nucleophilic addition reactivity of this compound.

Thiourea Derivatives: These are synthesized by the straightforward reaction of this compound with a primary or secondary amine. mdpi.comnih.gov The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or ethanol (B145695) at room temperature. mdpi.comnih.gov The structural diversity of the resulting thioureas can be easily achieved by varying the amine component. mdpi.com

Thiosemicarbazide Derivatives: These are formed when this compound is treated with hydrazine hydrate (B1144303) or a substituted hydrazine. nih.govnih.gov This reaction usually proceeds under mild conditions, often by refluxing in ethanol. nih.gov The resulting thiosemicarbazides are crucial intermediates for the synthesis of various five-membered heterocycles.

A representative reaction scheme is shown below:

| Reactant | Product Class |

|---|---|

| R-NH₂ | 1-(3-Bromo-4-fluorophenyl)-3-substituted thiourea |

Construction of Triazole and Other Nitrogen-Containing Heterocyclic Compounds

This compound is a key starting material for building complex nitrogen-containing heterocycles, most notably triazoles. The synthesis of 1,2,4-triazole (B32235) derivatives is a well-established multi-step process. researchgate.net

The typical synthetic route begins with the formation of a thiosemicarbazide derivative by reacting this compound with a suitable acid hydrazide. researchgate.netmdpi.com This intermediate, a 1,4-disubstituted thiosemicarbazide, is then cyclized. researchgate.net The cyclization is commonly achieved by heating the thiosemicarbazide in an alkaline medium, such as an aqueous sodium hydroxide (B78521) solution, which promotes ring closure to the 1,2,4-triazole-3-thiol ring system. mdpi.com

This strategy allows for the incorporation of the 3-bromo-4-fluorophenyl moiety into the triazole scaffold, a common pharmacophore in medicinal chemistry. chemmethod.comnih.gov

Synthesis of Quinazolinone Derivatives

Quinazolinone derivatives, another important class of heterocyclic compounds, can be efficiently synthesized using this compound. mdpi.comnih.gov The most common approach is the reaction with an anthranilic acid derivative. nih.govnih.gov

In this synthesis, the amino group of anthranilic acid acts as a nucleophile, attacking the isothiocyanate to form an N-(2-carboxyphenyl)-N'-(3-bromo-4-fluorophenyl)thiourea intermediate. This intermediate then undergoes an intramolecular cyclization, typically by heating in a solvent like ethanol, to yield a 6-bromo-2-mercapto-3-(4-fluorophenyl)quinazolin-4(3H)-one derivative (note: the position of the bromo and fluoro substituents on the final product depends on the specific anthranilic acid used). nih.gov The resulting 2-mercaptoquinazolinone can be further functionalized at the sulfur atom. nih.govmdpi.com

This method provides a reliable pathway to 2,3-disubstituted quinazolin-4-ones, which are known to possess a wide range of biological activities. mdpi.com

Preparation of Pyrazoline and Related Thiourea Analogues

The derivatization of this compound into thiourea analogues is a direct and efficient process. Conversely, the synthesis of pyrazolines from this starting material is a multi-step process that typically involves the initial formation of a thiosemicarbazide intermediate.

Thiourea Analogues

The synthesis of N,N'-disubstituted thiourea derivatives from this compound is generally achieved through its reaction with a variety of primary or secondary amines. researchgate.netijacskros.com This reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group. ijacskros.com The versatility of this reaction allows for the introduction of a wide range of substituents, depending on the chosen amine. researchgate.net The reaction is often carried out in a suitable solvent like dichloromethane or tert-butanol. researchgate.net

Interactive Data Table: Examples of Thiourea Analogues Derived from this compound

| Compound ID | Amine Reactant | Product Name | Molecular Formula |

| TU-1 | Aniline | 1-(3-Bromo-4-fluorophenyl)-3-phenylthiourea | C₁₃H₁₀BrFN₂S |

| TU-2 | Benzylamine | 1-(3-Bromo-4-fluorophenyl)-3-benzylthiourea | C₁₄H₁₂BrFN₂S |

| TU-3 | Morpholine | 4-(3-Bromo-4-fluorophenyl)thiocarbamoylmorpholine | C₁₁H₁₂BrFN₂OS |

| TU-4 | 4-Chloroaniline | 1-(3-Bromo-4-fluorophenyl)-3-(4-chlorophenyl)thiourea | C₁₃H₉BrClFN₂S |

Pyrazoline Analogues

The synthesis of pyrazolines incorporating the 3-bromo-4-fluorophenylthiourea (B2400673) moiety involves a two-step sequence.

Formation of Thiosemicarbazide: The initial step is the reaction of this compound with hydrazine hydrate. The lone pair on one of the nitrogen atoms of hydrazine acts as the nucleophile, attacking the isothiocyanate carbon to form 4-(3-bromo-4-fluorophenyl)thiosemicarbazide.

Cyclocondensation with Chalcone (B49325): The resulting thiosemicarbazide is then reacted with an α,β-unsaturated ketone, commonly known as a chalcone. nih.govjocpr.com This reaction, typically catalyzed by a base like sodium hydroxide, proceeds via a cyclocondensation reaction to form the 5-membered pyrazoline ring. nih.govjocpr.com The specific chalcone used determines the substituents at positions 3 and 5 of the pyrazoline ring.

Interactive Data Table: Examples of Pyrazoline Derivatives

| Compound ID | Chalcone Reactant | Product Name | Molecular Formula |

| PZ-1 | 1,3-Diphenyl-2-propen-1-one | 1-((3-(3-Bromo-4-fluorophenyl)thiocarbamoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole | C₂₂H₁₈BrFN₃S |

| PZ-2 | 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | 1-((3-(3-Bromo-4-fluorophenyl)thiocarbamoyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | C₂₃H₂₀BrFN₃OS |

| PZ-3 | 1-Phenyl-3-(2-thienyl)-2-propen-1-one | 1-((3-(3-Bromo-4-fluorophenyl)thiocarbamoyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole | C₂₀H₁₆BrFN₃S₂ |

Mechanistic Investigations of Derivatization Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Mechanism of Thiourea Formation

The formation of a thiourea derivative from an isothiocyanate and a primary amine is a classic example of nucleophilic addition. The mechanism can be described as follows:

Nucleophilic Attack: The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electron-deficient central carbon atom of the isothiocyanate group (-N=C =S).

Proton Transfer: This attack results in the formation of a zwitterionic intermediate. A subsequent rapid proton transfer from the nitrogen atom of the original amine to the nitrogen atom of the original isothiocyanate group occurs, leading to the stable, neutral thiourea product.

This reaction is generally high-yielding and proceeds under mild conditions. ijacskros.com

Mechanism of Pyrazoline Formation

The synthesis of N-thiocarbamoyl-2-pyrazolines from a thiosemicarbazide and a chalcone is a well-established cyclocondensation reaction. The mechanism involves several key steps:

Michael Addition: The terminal nitrogen atom (NH₂) of the thiosemicarbazide derivative acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system of the chalcone. This is a conjugate or Michael-type addition.

Intramolecular Cyclization: The resulting enolate intermediate undergoes a proton shift. Subsequently, the other nitrogen atom of the hydrazinyl moiety performs an intramolecular nucleophilic attack on the carbonyl carbon of the original chalcone.

Dehydration: This cyclization yields a 5-hydroxypyrazolidine intermediate. Under the reaction conditions, this intermediate readily undergoes dehydration (loss of a water molecule) to form the more stable, conjugated 2-pyrazoline (B94618) ring system. jocpr.com

The stability of the pyrazoline ring system is a significant driving force for this reaction. nih.gov Spectroscopic analyses, such as ¹H-NMR, can confirm the formation of the pyrazoline ring by identifying the characteristic signals of the protons at the C4 and C5 positions. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Bromo-4-fluorophenyl isothiocyanate, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a comprehensive structural characterization.

In the ¹H NMR spectrum of this compound, the aromatic region is of primary interest. The substitution pattern on the benzene (B151609) ring—a bromine atom at position 3, a fluorine atom at position 4, and an isothiocyanate group at position 1—results in a complex splitting pattern for the three aromatic protons.

The proton ortho to the isothiocyanate group and meta to the bromine (H-2) is expected to appear as a doublet of doublets. The proton meta to both the isothiocyanate and fluorine, and ortho to the bromine (H-5), will also likely present as a doublet of doublets. The proton ortho to the fluorine and meta to the isothiocyanate group (H-6) would typically show a more complex multiplet due to coupling with both the adjacent proton and the fluorine atom. The expected chemical shifts are influenced by the electron-withdrawing nature of the isothiocyanate, fluorine, and bromine substituents.

Expected ¹H NMR Data: A detailed experimental spectrum is not publicly available, but based on analogous compounds like 4-fluorophenyl isothiocyanate and 3-bromophenyl isothiocyanate, the following table presents predicted chemical shifts and coupling constants.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 7.30 - 7.45 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 2.0 |

| H-5 | 7.15 - 7.30 | ddd | J(H-H) ≈ 8.5, J(H-H) ≈ 2.5, J(H-F) ≈ 4.5 |

| H-6 | 7.45 - 7.60 | dd | J(H-H) ≈ 2.5, J(H-F) ≈ 8.5 |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum of this compound is expected to display seven distinct signals, one for each carbon atom. The isothiocyanate carbon (-N=C=S) is highly deshielded and will appear significantly downfield. The aromatic carbons will have their chemical shifts influenced by the attached substituents and their positions on the ring. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

Expected ¹³C NMR Data: Drawing from data for related structures, the predicted chemical shifts for the carbon atoms are tabulated below. chemicalbook.com

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling (J, Hz) |

| C-1 (C-NCS) | 125 - 130 | |

| C-2 | 128 - 132 | d, ³JCF ≈ 3-5 |

| C-3 (C-Br) | 110 - 115 | d, ³JCF ≈ 15-20 |

| C-4 (C-F) | 158 - 162 | d, ¹JCF ≈ 250-260 |

| C-5 | 118 - 122 | d, ²JCF ≈ 20-25 |

| C-6 | 135 - 140 | d, ⁴JCF ≈ 2-4 |

| -N=C=S | 135 - 145 |

Note: These are estimated values and are subject to experimental variations.

¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-4 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal will be split into a doublet of doublets due to coupling with the two ortho protons (H-3 and H-5).

The analysis of ¹⁹F NMR data for similar compounds, such as 4-fluorophenyl isothiocyanate, can provide a reference for the expected chemical shift. sigmaaldrich.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C7H3BrFNS), the expected exact mass can be calculated. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample and for identifying components in a mixture. For this compound, LC-MS can be used to confirm its identity and purity. bldpharm.com The retention time from the LC provides one level of identification, while the mass spectrum of the eluting peak confirms the molecular weight. The mass detector can be set to monitor for the specific m/z values corresponding to the isotopic molecular ions of the target compound, providing a highly selective and sensitive method of analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the separation and identification of volatile compounds. For this compound, which is a volatile substance, GC-MS analysis would provide critical data on its purity and molecular structure. mdpi.com In a typical GC analysis, the retention time of the compound would be influenced by its boiling point and polarity, which are dictated by the phenyl ring substituted with bromine, fluorine, and the isothiocyanate group.

The mass spectrum, generated by electron impact (EI), would offer a definitive fingerprint of the molecule. The molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (232.07 g/mol ). A key feature would be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which would result in two prominent peaks in the mass spectrum at M⁺ and M+2 with almost equal intensity. miamioh.edu

The fragmentation pattern is predictable based on the structure of this compound. Common fragmentation pathways for aromatic isothiocyanates involve the loss of the isothiocyanate group or parts of it. Expected fragmentation patterns would include:

Loss of the NCS group: A significant fragment would likely appear at m/z corresponding to the loss of the isothiocyanate group (-NCS), resulting in a C₇H₃BrF⁺ fragment.

Cleavage of the C-Br bond: The loss of a bromine atom would lead to a fragment ion.

Aromatic ring fragmentation: Further fragmentation of the aromatic ring would produce smaller characteristic ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in identifying the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong and characteristic absorption band for the isothiocyanate (-N=C=S) group. This asymmetric stretching vibration typically appears in the range of 2000-2200 cm⁻¹. Other expected key vibrational bands would include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

C-F stretching: A strong absorption typically found in the 1000-1400 cm⁻¹ range.

C-Br stretching: Usually observed in the 500-700 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to the π → π* electronic transitions of the substituted benzene ring. The presence of the bromine, fluorine, and isothiocyanate substituents would influence the position and intensity of these absorption maxima (λ_max). The auxochromic effects of the halogens and the chromophoric nature of the isothiocyanate group would likely cause a bathochromic (red) shift of the primary and secondary benzene bands.

Single-Crystal X-ray Diffraction Analysis

Crystal Structure Determination and Molecular Conformation

To perform this analysis, a suitable single crystal of the compound would be grown, for instance, by slow evaporation of a solvent. The crystal would then be mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed to solve the crystal structure.

The molecular conformation of this compound in the solid state would likely feature a planar phenyl ring. The isothiocyanate group is expected to be nearly coplanar with the aromatic ring to maximize electronic conjugation. The bromine and fluorine atoms would lie in the plane of the benzene ring.

Hypothetical Crystallographic Data Table

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 780 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.97 |

Analysis of Intermolecular Interactions

The crystal packing would be governed by a variety of non-covalent interactions. researchgate.net Given the functional groups present, the following interactions would be anticipated:

Halogen Bonding: The bromine atom, with its electropositive σ-hole, could act as a halogen bond donor, interacting with the electron-rich sulfur or nitrogen atom of a neighboring molecule (C-Br···S or C-Br···N). researchgate.net

C-H···π Interactions: The aromatic ring can act as a π-electron donor, interacting with hydrogen atoms from adjacent molecules.

π-π Stacking: The planar aromatic rings could engage in offset or face-to-face π-π stacking interactions, contributing to the stability of the crystal lattice.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govmdpi.commdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

For this compound, the dnorm map would be expected to show red spots indicating close contacts, which correspond to the aforementioned intermolecular interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

Hypothetical Quantitative Contribution of Contacts from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

| H···H | 30 |

| Br···H/H···Br | 18 |

| F···H/H···F | 15 |

| S···H/H···S | 12 |

| C···H/H···C | 10 |

| Br···S/S···Br | 5 |

| Others | 10 |

This hypothetical data suggests that a significant portion of the crystal packing would be influenced by interactions involving hydrogen atoms, with notable contributions from halogen-hydrogen and sulfur-hydrogen contacts. nih.gov The presence of halogen bonding would be a key feature in the solid-state architecture of this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For 3-Bromo-4-fluorophenyl isothiocyanate, DFT studies are instrumental in elucidating its fundamental electronic characteristics and geometric parameters.

Geometry Optimization and Electronic Structure Calculations

Geometry optimization using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311++G(d,p), would determine the most stable three-dimensional arrangement of atoms in this compound. These calculations minimize the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. The electronic structure calculations would further provide a map of the electron distribution, highlighting the influence of the bromine, fluorine, and isothiocyanate substituents on the phenyl ring.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity. The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

For this compound, the HOMO is expected to be localized on the electron-rich regions, potentially involving the isothiocyanate group and the phenyl ring. Conversely, the LUMO would be situated on the electron-deficient areas, which are susceptible to receiving electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The principles of FMO theory are widely applied to predict the outcomes of chemical reactions. youtube.comgrafiati.com

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on how this compound might interact with biological macromolecules, such as proteins or enzymes. These simulations model the atomic motions over time by solving Newton's equations of motion, providing insights into the binding modes, interaction energies, and conformational changes that occur upon complex formation.

Although specific MD simulation data for this compound is not present in the available literature, the methodology is well-established. For example, MD simulations have been used to study the interaction between other small molecules and their protein targets, revealing details about the stability of the ligand-receptor complex and the key residues involved in binding. mdpi.com Such studies would be invaluable in assessing the potential biological activity of this compound.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify the lowest energy conformations (global minima) and other stable conformations (local minima), as well as the energy barriers between them. This information is crucial for understanding the molecule's flexibility and the relative populations of its different conformers at a given temperature. The development of analytical potential energy surfaces is a key aspect of such studies. wayne.edursc.org

Probing Non-Covalent Interactions through Theoretical Methods

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, play a critical role in molecular recognition and the stability of supramolecular structures. The presence of bromine and fluorine atoms in this compound suggests the possibility of halogen bonding, where the halogen atom acts as an electrophilic region (a σ-hole).

Theoretical methods, including high-level ab initio calculations and specialized DFT functionals, can be employed to accurately model and quantify these weak interactions. Analyzing the molecular electrostatic potential (MEP) surface would reveal the electrophilic and nucleophilic regions of the molecule, providing a guide to its non-covalent interaction capabilities. Understanding these interactions is fundamental to predicting how the molecule will behave in a biological environment or in the solid state.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Derivatives

Impact of Substituent Variations on Biological Activity Profiles

The biological activity of derivatives of 3-Bromo-4-fluorophenyl isothiocyanate can be significantly modulated by introducing various substituents onto the phenyl ring or by modifying the isothiocyanate group itself. While direct and extensive research on this specific scaffold is limited, principles from related isothiocyanate-containing compounds can provide valuable insights.

The core concept of SAR is that the biological activity of a compound is directly related to its chemical structure. For derivatives of this compound, variations can be systematically introduced to probe their effects. For instance, replacing the bromine or fluorine atoms with other functional groups such as methyl, methoxy (B1213986), or nitro groups would alter the electronic and steric properties of the molecule. An electron-donating group like a methoxy group might increase the electron density on the phenyl ring, potentially affecting its interaction with a biological target. Conversely, an electron-withdrawing group like a nitro group would decrease the electron density.

In a study on derivatives of 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, it was observed that the nature of the substituent on the phenyl ring had a pronounced effect on the antioxidant activity. nih.gov Specifically, the replacement of a bromine substituent with a chlorine atom led to a slight decrease in activity, while a fluorine atom resulted in a more significant drop. nih.gov This suggests that the size and electronegativity of the halogen play a crucial role in the compound's biological function.

Furthermore, the isothiocyanate group itself can be a point of modification. While the –N=C=S group is often key to the mechanism of action, its conversion to a thiourea (B124793) by reaction with an amine can lead to new derivatives with distinct biological profiles. The resulting thiourea derivatives can engage in different types of interactions, such as hydrogen bonding, which can be critical for binding to a target protein.

The following table illustrates hypothetical variations on the this compound scaffold and the potential impact on their physicochemical properties, which in turn would influence their biological activity.

| Compound | R1 | R2 | Hypothetical Change in Property |

| This compound | Br | F | Parent Compound |

| 3-Chloro-4-fluorophenyl isothiocyanate | Cl | F | Reduced lipophilicity compared to bromo derivative |

| 3-Iodo-4-fluorophenyl isothiocyanate | I | F | Increased lipophilicity and potential for halogen bonding |

| 3-Bromo-4-chlorophenyl isothiocyanate | Br | Cl | Altered electronic distribution and steric profile |

| 3,4-Dibromophenyl isothiocyanate | Br | Br | Increased lipophilicity |

Role of Halogen Substitution Patterns on Pharmacological Efficacy

Halogen atoms, such as bromine and fluorine, are frequently incorporated into drug candidates to enhance their pharmacological properties. The specific placement and nature of the halogen on an aromatic ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.

In the case of this compound, the bromine at position 3 and fluorine at position 4 create a specific electronic and steric environment. Fluorine, being highly electronegative and small, can increase metabolic stability by blocking sites of oxidation and can also participate in favorable electrostatic interactions. Bromine, being larger and more polarizable, can form halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site. These interactions can be crucial for enhancing binding affinity to a biological target.

A theoretical study on 1-(Adamantan-1-yl)-3-arylthiourea derivatives investigated the effect of halogen substituents (Br, Cl, and F) on their crystal packing and intermolecular interactions. acs.org The study revealed that bromo and chloro derivatives were isostructural, adopting an anti-anti conformation, while the fluoro derivative exhibited an anti-syn conformation. acs.org This highlights how different halogens can influence the three-dimensional shape of a molecule, which is a critical determinant of its biological activity. The study also noted that halogen substituents reduced the contribution of H···H contacts in the crystal packing, with H···X (where X is a halogen) contacts compensating for this reduction. acs.org

The following table summarizes the key properties of bromine and fluorine and their potential influence on the pharmacological efficacy of this compound derivatives.

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Potential Influence on Pharmacological Efficacy |

| Bromine | 1.85 | 2.96 | Can form halogen bonds, increases lipophilicity. |

| Fluorine | 1.47 | 3.98 | Increases metabolic stability, can form strong hydrogen bonds. |

Computational Approaches to SAR/SPR

Computational chemistry provides powerful tools to rationalize and predict the SAR and SPR of chemical compounds, thereby accelerating the drug discovery process.

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a QSAR model can predict the activity of novel compounds before they are synthesized.

For a series of derivatives of this compound, a QSAR study would involve synthesizing a set of analogs with diverse substituents and measuring their biological activity. Molecular descriptors for each analog would then be calculated. These descriptors could include:

LogP: A measure of lipophilicity.

Hammett constants (σ): To quantify the electronic effect of substituents.

Taft steric parameters (Es): To describe the steric bulk of substituents.

Topological indices: Numerical descriptors of molecular shape and branching.

A statistical method, such as multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with the observed biological activity. While no specific QSAR models for this compound derivatives are publicly available, the principles have been successfully applied to other isothiocyanates. For example, a QSAR study on arylalkyl and alkyl isothiocyanates identified key structural features associated with their inhibitory potency against lung tumorigenesis. researchgate.net

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. It defines the spatial arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.

Developing a pharmacophore model for a series of active derivatives of this compound would involve:

Conformational analysis: Determining the low-energy conformations of the active compounds.

Feature identification: Identifying the common chemical features present in these conformations.

Alignment: Superimposing the molecules based on these common features.

Model generation: Creating a 3D model that represents the essential features and their spatial relationships.

A study on flexible and biomimetic analogs of a triple uptake inhibitor developed a pharmacophore model based on a training set of potent pyran compounds. nih.gov This model revealed the crucial features for balanced activity against dopamine, serotonin, and norepinephrine (B1679862) transporters, highlighting the importance of a 'folded' conformation for activity. nih.gov A similar approach could be applied to derivatives of this compound to understand their interaction with a specific target and to guide the design of new, more potent analogs.

Biological Applications and Medicinal Chemistry Aspects

Anticancer Activity

While isothiocyanates as a chemical class have been extensively studied for their anticancer properties, specific research on 3-Bromo-4-fluorophenyl isothiocyanate is not publicly available.

In Vitro Cytotoxicity Evaluation in Cancer Cell Lines

There are no published studies detailing the in vitro cytotoxic effects of this compound on any cancer cell lines. Consequently, data regarding its potency (e.g., IC₅₀ values) and selectivity against different types of cancer cells are not available.

Tyrosine Kinase Inhibition (e.g., Bcr/Abl Kinase)

The potential of this compound as an inhibitor of tyrosine kinases, including the Bcr-Abl kinase associated with chronic myeloid leukemia, has not been investigated in any published research. There is no information regarding its inhibitory mechanism or potency against these enzymes.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have not been a subject of published scientific inquiry.

Cyclooxygenase (COX) Inhibition (e.g., Selective COX-2 Inhibition)

There are no available data on the ability of this compound to inhibit cyclooxygenase (COX) enzymes. Studies to determine its potency and selectivity for COX-1 versus COX-2, which is a key indicator for anti-inflammatory drugs, have not been reported.

Modulation of H₂S Release

Some isothiocyanates are known to act as hydrogen sulfide (B99878) (H₂S) donors, a mechanism with potential therapeutic implications. However, no studies have been conducted to determine if this compound can modulate the release of H₂S.

Antimicrobial Activities

The potential of this compound as an antimicrobial agent against bacteria, fungi, or other microorganisms has not been reported in the scientific literature. There is a lack of data on its spectrum of activity, minimum inhibitory concentration (MIC), or mechanism of antimicrobial action.

Based on a thorough review of available scientific literature, there is no specific research data on the biological applications and medicinal chemistry aspects of this compound concerning its anticancer, anti-inflammatory, or antimicrobial activities. The fields of in vitro cytotoxicity, tyrosine kinase inhibition, COX inhibition, H₂S modulation, and antimicrobial efficacy for this particular compound remain unexplored. Future research is required to elucidate the potential therapeutic relevance of this compound.

Antibacterial Efficacy (e.g., against Escherichia coli and Staphylococcus aureus)

There is currently a lack of specific research data on the antibacterial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. However, studies on related isothiocyanates provide a basis for its potential activity. Phenyl isothiocyanate (PITC), the non-halogenated parent compound, has demonstrated antibacterial effects against both E. coli and S. aureus. Research has shown that PITC can disrupt bacterial cell membrane properties, leading to a decrease in the negative surface charge and an increase in surface hydrophilicity. This disruption of membrane function can ultimately trigger cell death.

The antibacterial activity of isothiocyanates is often influenced by their chemical structure. For instance, aromatic isothiocyanates are thought to possess greater antibacterial effectiveness than their aliphatic counterparts, potentially due to their ability to more readily cross bacterial membranes. The presence of halogens, such as bromine and fluorine in the case of this compound, can further modulate a compound's physicochemical properties, including its lipophilicity and electronic character, which may, in turn, affect its antibacterial potency. Further research is necessary to determine the specific antibacterial profile of this compound.

Table 1: Antibacterial Activity of Structurally Related Isothiocyanates

| Compound | Target Bacteria | Observed Effect |

|---|---|---|

| Phenyl isothiocyanate (PITC) | Escherichia coli, Staphylococcus aureus | Moderate antibacterial activity; disrupts cell membrane. |

| Benzyl isothiocyanate (BITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | Effective in suppressing MRSA strains. |

| 2-Phenylethyl isothiocyanate (PEITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | Bacteriostatic activity against MRSA isolates. |

Antifungal Effects

Isothiocyanates like allyl isothiocyanate (AITC) and 2-phenylethyl isothiocyanate (PEITC) have been investigated for their ability to inhibit the growth of various pathogenic fungi. Their mechanisms of action can include the disruption of membrane integrity and the inhibition of mycotoxin production. Given the known antifungal potential of the isothiocyanate functional group, it is plausible that this compound could exhibit similar activity, although empirical data is required to confirm this.

Antiviral Research Applications

Currently, there is no specific information in the public domain regarding the application of this compound in antiviral research. However, the isothiocyanate class of compounds has attracted some attention for its potential antiviral activities. For instance, compounds like sulforaphane (B1684495), an isothiocyanate derived from broccoli, have been noted for their ability to modulate the immune response to viral infections. Other isothiocyanates, such as allyl isothiocyanate (AITC), have been evaluated for their effects on enteric viruses. These studies suggest that isothiocyanates can exhibit antiviral effects that are dependent on concentration, temperature, and exposure time. The potential for this compound in this area remains an open field for investigation.

Enzyme Inhibition Studies

There are no specific studies available that report the inhibition of soluble epoxide hydrolase (sEH) by this compound. The inhibition of sEH is a therapeutic strategy being explored for various inflammatory-related diseases. While research into the sEH inhibitory potential of isothiocyanates is an emerging area, specific data for the bromo- and fluoro-substituted phenyl isothiocyanate is not yet present in the literature.

Specific data on the urease inhibition activity of this compound is not currently available. However, the isothiocyanate class of compounds has been studied for its potential to inhibit the urease enzyme, which is implicated in infections by pathogens such as Helicobacter pylori. For example, sulforaphane has been shown to inactivate urease. Interestingly, the urease-inactivating ability of isothiocyanates can be variable and does not always correlate with their bactericidal activity. Some isothiocyanates, like benzoyl-isothiocyanate, are potent urease inactivators but are not bactericidal. This suggests that the structural features of the isothiocyanate play a crucial role in its specific biological activities. The potential of this compound as a urease inhibitor is yet to be determined.

There is no direct evidence in the scientific literature of this compound acting as an inhibitor of the urokinase-type plasminogen activator (uPA). The uPA system is a key player in tumor progression and metastasis, making it an attractive target for anticancer therapies. The inhibition of uPA can prevent the degradation of the extracellular matrix, a crucial step in cancer cell invasion. While various classes of compounds have been investigated as uPA inhibitors, the role of isothiocyanates in this context is not well-defined, and specific studies on this compound are absent.

Antidiabetic Potential Investigations

While specific studies on the antidiabetic effects of this compound are not available, research into other isothiocyanates and halogenated compounds provides a basis for potential activity.

Isothiocyanates, such as allyl isothiocyanate (AITC) and sulforaphane, are known for their bioactivity. iiarjournals.org AITC, found in cruciferous vegetables, has been investigated for its effects on diabetes. In high-fat diet/streptozotocin-induced diabetic rats, administration of AITC was found to reduce blood glucose, total cholesterol, and triglyceride levels. nih.gov It also appeared to improve insulin (B600854) sensitivity at lower doses. nih.gov These effects are partly attributed to the upregulation of glucose transporter-2 (GLUT2) and peroxisome proliferator-activated receptor-gamma (PPAR-γ), and the downregulation of the inflammatory marker nuclear factor-kappa B (NF-κB). nih.gov Another isothiocyanate, sulforaphane, has also been noted for its potential in managing diabetes through various mechanisms.

Furthermore, the presence of bromine in the structure of this compound is significant. Research on bromophenols isolated from the marine alga Symphyocladia latiuscula has demonstrated potent antidiabetic activity. nih.gov These compounds, such as 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol and its derivatives, were found to inhibit protein-tyrosine phosphatase 1B (PTP1B) and α-glucosidase, two key enzymes in glucose metabolism and insulin signaling. nih.gov Inhibition of PTP1B enhances insulin sensitivity, while α-glucosidase inhibition slows carbohydrate digestion and glucose absorption. nih.gov The bromophenol derivatives also promoted glucose uptake in insulin-resistant liver cells. nih.gov

Similarly, synthetic halogen-containing chalcones, which share structural similarities with the phenyl portion of the target molecule, have shown promise. For instance, 2-bromo-4'-methoxychalcone was found to promote glucose consumption and inhibit lipid accumulation in adipocytes and myotubes by activating 5'-adenosine-monophosphate-activated protein kinase (AMPK). nih.gov

Given these findings, it is plausible that this compound could exhibit antidiabetic properties by acting on similar targets, such as PTP1B, α-glucosidase, or AMPK, though this requires experimental verification.

Table 1: Antidiabetic Activity of Related Compounds

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Allyl isothiocyanate (AITC) | HFD/STZ-induced diabetic rats | Reduced blood glucose, total cholesterol, and triglycerides. nih.gov | nih.gov |

| 2,3,6-tribromo-4,5-dihydroxybenzyl derivatives | In vitro (PTP1B, α-glucosidase), Insulin-resistant HepG2 cells | Potent inhibition of PTP1B and α-glucosidase; enhanced glucose uptake. nih.gov | nih.gov |

Pharmacokinetic Considerations from a Medicinal Chemistry Perspective

The pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent. Key aspects include its ability to cross biological barriers and its metabolic stability.

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system. The ability of a compound to permeate this barrier is critical for treating neurological conditions. While there is no direct data on this compound's BBB permeation, studies on related isothiocyanates offer some insights.

Research has shown that isothiocyanates can have protective effects on the blood-cerebrospinal fluid (CSF) barrier (BCSFB), a related barrier system. In an in vitro model, sulforaphane and allyl isothiocyanate were found to protect against oxidative stress-induced disruption of the BCSFB. nih.gov This protection was associated with the activation of the Nrf2 transcription factor, which upregulates antioxidant defenses. nih.gov This suggests that isothiocyanates can interact with and modulate the function of brain barrier cells. The lipophilic nature of the phenyl isothiocyanate structure would generally favor passive diffusion across lipid membranes like the BBB, although this can be counteracted by other factors.

Efflux Pumps: P-glycoprotein (P-gp) is a well-known efflux pump that actively transports a wide range of xenobiotics out of cells, contributing to multidrug resistance in cancer and limiting drug distribution to tissues like the brain. Several dietary isothiocyanates have been shown to interact with P-gp. oup.com For example, phenethyl isothiocyanate (PEITC) has been found to inhibit P-gp-mediated efflux, although with relatively low potency. oup.comresearchgate.net Interestingly, while PEITC can inhibit P-gp, it does not appear to be a substrate for it. nih.gov Instead, its transport may be mediated by other pumps like the multidrug resistance-associated protein 2 (MRP2). nih.gov The ability of isothiocyanates to inhibit P-gp suggests a potential for diet-drug interactions. researchgate.net

Cytochrome P450 Enzymes: The cytochrome P450 (CYP) family of enzymes is central to the metabolism of most drugs. youtube.comyoutube.com Interactions with these enzymes can significantly alter a drug's efficacy and safety. Isothiocyanates have been shown to inhibit various CYP isoforms. nih.gov Phenethyl isothiocyanate (PEITC) competitively inhibits CYP1A2 and noncompetitively inhibits CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1. nih.gov Similarly, allyl isothiocyanate has been reported to reduce the expression and activity of CYP2C9. nih.gov This inhibition of CYP enzymes is a key mechanism behind the chemopreventive effects of isothiocyanates. nih.gov The presence of a halogenated aromatic ring in this compound could influence its binding affinity and inhibitory potential towards specific CYP isoforms.

Table 2: Interactions of Related Isothiocyanates with P-gp and CYP Enzymes

| Compound | Target | Effect | Finding | Reference |

|---|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | P-glycoprotein (P-gp) | Inhibition | Inhibits P-gp mediated efflux of marker substrates. oup.comresearchgate.net | oup.comresearchgate.net |

| Phenethyl isothiocyanate (PEITC) | CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1 | Inhibition | Acts as an inhibitor of multiple CYP isoforms. nih.gov | nih.gov |

Agrochemical and Industrial Research Applications

Application as Intermediates in Pesticide and Herbicide Synthesis

The presence of the 3-bromo-4-fluorophenyl moiety is of interest in the design of new agrochemicals. While direct public research on 3-Bromo-4-fluorophenyl isothiocyanate's application in commercial pesticides is not extensively documented, the utility of similarly structured compounds provides strong evidence for its potential. For instance, the related compound, 3-bromo-4-fluorobenzaldehyde, is a known intermediate in the synthesis of pesticides. google.com This suggests that the 3-bromo-4-fluoro-phenyl scaffold is a valuable component in creating biologically active molecules for crop protection.

Furthermore, a patent for the preparation of 3-bromo-4-fluoro-benzoic acid explicitly states its use as an intermediate for insecticides. google.com The isothiocyanate group in this compound is a reactive handle that can be readily converted into other functional groups, such as thioureas, which are a class of compounds known for their pesticidal and herbicidal activities. The synthesis of thiourea (B124793) derivatives from various isothiocyanates is a common strategy in the development of new agrochemicals.

Role in the Development of Specialty Chemicals

The unique combination of a brominated and fluorinated aromatic ring with a reactive isothiocyanate group makes this compound a valuable precursor in the synthesis of specialty chemicals. These are chemicals produced for specific applications and are often characterized by their unique performance characteristics.

The reactivity of the isothiocyanate group allows for its incorporation into a wide range of molecular structures, leading to the development of materials with tailored properties. While specific research detailing the use of this compound in the production of specialty polymers or other advanced materials is not widely published, its potential is inferred from the general reactivity of isothiocyanates. They are known to react with nucleophiles such as amines, alcohols, and thiols, opening pathways to a diverse array of complex molecules. These molecules can serve as monomers for polymerization, additives to modify polymer properties, or as key components in the synthesis of other high-value specialty chemicals.

Potential in Dye Intermediate Research

The application of this compound as a dye intermediate is an area of speculative research. The chromophoric properties of a molecule are determined by its electronic structure. While the 3-bromo-4-fluorophenyl group itself is not a strong chromophore, it can be functionalized to create dye molecules.

The isothiocyanate group can be used to link the 3-bromo-4-fluorophenyl moiety to other aromatic or heterocyclic systems that are known to be chromophoric. This could potentially lead to the synthesis of novel dyes with specific properties, such as altered absorption and emission spectra, or improved stability. However, there is currently no direct research available that demonstrates the use of this compound in the synthesis of commercial or research dyes.

Future Research Directions and Translational Perspectives

Discovery and Development of Novel Therapeutic Agents

The isothiocyanate group is a well-established pharmacophore known for its bioactivity, including anti-cancer and anti-inflammatory properties. nih.gov The presence of bromine and fluorine atoms on the phenyl ring of 3-Bromo-4-fluorophenyl isothiocyanate allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability in derivative compounds. Future research will likely focus on using this compound as a starting material for the synthesis of new drug candidates. For example, it can be reacted with various amines, alcohols, and thiols to generate a diverse library of thioureas, thiocarbamates, and dithiocarbamates, respectively. These new chemical entities can then be screened for activity against a range of biological targets.

Process Intensification and Scalability of Synthetic Routes

While laboratory-scale syntheses of this compound and its precursors are established, future research will likely focus on developing more efficient, cost-effective, and scalable manufacturing processes. acs.org This could involve exploring continuous flow chemistry, which can offer improved safety, higher yields, and reduced waste compared to traditional batch processing. The development of greener synthetic methods, such as utilizing less hazardous reagents and solvents, is also a key area of future investigation. researchgate.net For instance, optimizing the bromination step to minimize the formation of byproducts and facilitate easier purification would be a significant advancement for large-scale production.

Identification of New Biological Targets and Mechanisms of Action

Isothiocyanates are known to interact with various biological targets, often through the covalent modification of cysteine residues in proteins. nih.gov Future research is needed to identify the specific molecular targets of compounds derived from this compound. Techniques such as chemical proteomics and activity-based protein profiling could be employed to elucidate the mechanism of action of novel therapeutic agents developed from this precursor. A deeper understanding of how these compounds interact with cellular pathways could lead to the development of more selective and potent drugs. For example, research into related bromo-isoxazole derivatives has shown promise in targeting enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is crucial for the energy metabolism of cancer cells. nih.gov

Exploration of Advanced Materials Science Applications

The application of this compound is not limited to the life sciences. The unique electronic properties conferred by the halogen atoms and the reactive isothiocyanate group make it a candidate for use in materials science. Future research could explore its use as a monomer or functionalizing agent in the development of novel polymers and coatings. The isothiocyanate group can react with various functional groups to graft the bromo-fluorophenyl moiety onto surfaces, potentially imparting properties such as hydrophobicity, flame retardancy, or antimicrobial activity. Furthermore, its derivatives could be investigated for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics, where the tuning of electronic properties is critical.

Q & A

Q. What are the common synthetic routes for 3-bromo-4-fluorophenyl isothiocyanate, and how are reaction conditions optimized?

this compound can be synthesized via nucleophilic substitution or thiophosgene-mediated pathways. A typical method involves reacting 3-bromo-4-fluoroaniline with thiophosgene (CSCl₂) under controlled conditions (0–6°C, inert atmosphere) to prevent side reactions. Reaction optimization includes adjusting solvent polarity (e.g., dichloromethane or THF) and stoichiometric ratios to maximize yield (>90%) while minimizing hydrolysis. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic substitution patterns and isothiocyanate group presence (δ ~120–130 ppm for N=C=S).

- IR spectroscopy : Peaks at ~2050–2150 cm⁻¹ (N=C=S stretch) and aromatic C-Br/C-F vibrations (~500–700 cm⁻¹).

- Mass spectrometry : High-resolution MS to verify molecular weight (MW: 230.06 g/mol) and isotopic patterns from bromine.

- HPLC/GC : Purity assessment using reverse-phase columns (e.g., LiChrosorb® RP-8) with UV detection .

Q. How does the reactivity of the isothiocyanate group enable functionalization in medicinal chemistry?

The electrophilic isothiocyanate group reacts with nucleophiles (amines, thiols) to form thioureas or thioamides, which are pivotal in drug design. For example:

- Amine reactions : Primary/secondary amines yield substituted thioureas under mild conditions (room temperature, polar aprotic solvents).

- Thiol reactions : Thiol-containing biomolecules (e.g., cysteine residues) form stable conjugates for targeted delivery studies .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biomolecules?

Molecular docking (AutoDock, Schrödinger) and DFT calculations model interactions with proteins like human serum albumin (HSA). For instance:

Q. What challenges arise in crystallographic studies due to bromine’s heavy-atom effects, and how are they addressed?

Bromine’s high electron density causes absorption anomalies and weak diffraction. Mitigation strategies:

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

Triangulate data using complementary methods:

Q. What methodologies are used to study its fluorescence quenching effects in protein-binding assays?

Q. How can this compound be functionalized into polymers for material science applications?

- Step-growth polymerization : React with diamines (e.g., ethylenediamine) to form poly(thiourea)s.

- Post-polymerization modification : Click chemistry (e.g., thiol-ene) introduces fluorophores or targeting moieties .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.